molecular formula C20H31N5O2 B2897625 4,7,8-Trimethyl-2,6-bis(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione CAS No. 899988-69-3

4,7,8-Trimethyl-2,6-bis(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2897625
CAS No.: 899988-69-3
M. Wt: 373.501
InChI Key: MDIKQBWZIWNMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7,8-Trimethyl-2,6-bis(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H31N5O2 and its molecular weight is 373.501. The purity is usually 95%.
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Scientific Research Applications

Purine Alkaloids in Cancer Research

Research on purine alkaloids isolated from the South China Sea gorgonian Subergorgia suberosa, including various purine derivatives, showed weak cytotoxicity toward human cancer cell lines MDA-MB-231 and A435. This suggests potential applications of similar purine-based compounds in cancer research, particularly in the identification of novel anticancer agents with specific cytotoxic profiles against cancer cells (Qi, Zhang, & Huang, 2008).

Polymer Chemistry for Biomedical Applications

Imidazole intermediates were synthesized and used to create a library of functional cyclic carbonates, demonstrating applications in biomedical research. These compounds were used to obtain functional polycarbonates through ring-opening polymerization, highlighting their low cytotoxicity on human dermal fibroblasts (hDF) and suggesting their suitability for biomedical applications (Olsson et al., 2014).

Antidepressant and Anxiolytic Activity

Novel tricyclic[2,1‐f]theophylline derivatives of LCAP, exhibiting presynaptic 5HT1A receptor agonist and postsynaptic 5HT1A, 5HT2A, and D2 receptors antagonist properties, were studied for their central activity. These compounds showed promising antipsychotic, antidepressant‐, and anxiolytic‐like properties in animal models, comparing favorably with effects evoked by the atypical antipsychotic drug ziprasidone (Partyka et al., 2014).

A3 Adenosine Receptor Antagonism

Research on new pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives revealed potent and selective antagonists of the A3 adenosine receptors. These findings underscore the therapeutic potential of purine derivatives in the development of treatments targeting adenosine receptors, which are implicated in a variety of diseases (Baraldi et al., 2005).

Properties

IUPAC Name

4,7,8-trimethyl-2,6-bis(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O2/c1-12(2)8-10-23-14(5)15(6)25-16-17(21-19(23)25)22(7)20(27)24(18(16)26)11-9-13(3)4/h12-13H,8-11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIKQBWZIWNMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCC(C)C)N(C(=O)N(C3=O)CCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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